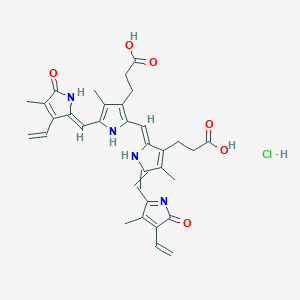

Biliverdin hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H35ClN4O6 |

|---|---|

Molecular Weight |

619.1 g/mol |

IUPAC Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |

InChI Key |

OZCVSEGCSGTCIO-CKKHYNBESA-N |

Isomeric SMILES |

CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Biliverdin Hydrochloride in the Heme Catabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heme, an essential iron-containing molecule, undergoes a tightly regulated catabolic pathway to prevent the toxic accumulation of free heme. This process is not merely a disposal mechanism but a sophisticated signaling cascade with profound physiological implications. At the heart of this pathway lies biliverdin, a transient but crucial intermediate. This technical guide provides an in-depth exploration of the role of biliverdin hydrochloride, a stable form of biliverdin used in research, in the heme catabolism pathway. It details the enzymatic reactions, regulatory mechanisms, and the far-reaching signaling functions of biliverdin and its associated enzymes. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Heme Catabolism

The degradation of heme, primarily derived from the turnover of senescent red blood cells, is a fundamental biological process. Approximately 80% of heme destined for degradation originates from erythrocytes. This process is initiated by the enzyme heme oxygenase (HO), which catalyzes the rate-limiting step in heme breakdown. The pathway culminates in the production of bilirubin, a potent antioxidant, which is then conjugated and excreted. The intermediate steps, particularly the formation of biliverdin, are critical checkpoints and hubs for cellular signaling.

The Central Role of Biliverdin

Biliverdin, a green tetrapyrrolic bile pigment, is the immediate product of heme cleavage by heme oxygenase. Although historically considered a mere waste product, biliverdin and its subsequent metabolite, bilirubin, are now recognized for their significant anti-mutagenic, antioxidant, and cytoprotective properties. This compound is the stable, water-soluble form of biliverdin commonly utilized in experimental settings to investigate these effects.

Enzymatic Conversion of Heme to Biliverdin

The conversion of heme to biliverdin is catalyzed by the heme oxygenase (HO) enzyme system, which exists in two primary isoforms: the inducible HO-1 and the constitutive HO-2. This reaction is an oxidative cleavage of the heme porphyrin ring.

Reaction: Heme + 3 O₂ + 7 e⁻ → Biliverdin IXα + Fe²⁺ + CO

This reaction, occurring in the endoplasmic reticulum, requires NADPH-cytochrome P450 reductase to supply the necessary electrons. HO-1 is a stress-inducible enzyme, upregulated by various stimuli including its substrate heme, oxidative stress, inflammatory cytokines, and heavy metals. This induction is a key cellular defense mechanism.

Enzymatic Reduction of Biliverdin to Bilirubin

Biliverdin is subsequently reduced to bilirubin by the cytosolic enzyme biliverdin reductase (BVR). This reaction is dependent on either NADH or NADPH as a cofactor, with optimal activity at different pH ranges.

Reaction: Biliverdin + NADPH + H⁺ → Bilirubin + NADP⁺

BVR is a unique enzyme with dual pH and cofactor requirements, utilizing NADH at a pH optimum of 6.7 and NADPH at a pH optimum of 8.7.

Quantitative Data

The following tables summarize key quantitative parameters associated with the enzymes of the heme catabolism pathway.

| Enzyme | Substrate | Product | Cofactor(s) | Cellular Location |

| Heme Oxygenase-1/2 | Heme | Biliverdin, Fe²⁺, CO | NADPH, O₂ | Endoplasmic Reticulum |

| Biliverdin Reductase | Biliverdin | Bilirubin | NADH, NADPH | Cytosol |

Table 1: Key Enzymes in the Heme to Bilirubin Pathway

| Enzyme | Species | Km (μM) | Vmax or kcat (s⁻¹) | Notes |

| Heme Oxygenase-1 (human) | Human | - | 0.10 s⁻¹ (kcat for Fe²⁺-verdoheme to Fe³⁺-biliverdin conversion at 25°C) | Direct Km and Vmax values for the overall reaction are not consistently reported. The provided kcat is for a specific step in the multi-step reaction. The rate-limiting step can be the release of biliverdin. |

| Biliverdin Reductase B (human) | Human | 242 ± 70 (for FAD) | 3.3 ± 0.5 μM*s⁻¹ | This data is for BLVRB with FAD as a substrate, highlighting its broader flavin reductase activity. Kinetic parameters for biliverdin reduction can vary with pH and the specific isoform. |

Table 2: Enzyme Kinetic Parameters

| Metabolite | Typical Intracellular Concentration | Notes |

| Biliverdin | Nanomolar range | Intracellular levels are generally low due to its rapid conversion to bilirubin. |

| Bilirubin | 20-50 nM | While tissue concentrations are low, its potent antioxidant effects are amplified by the bilirubin-biliverdin recycling mechanism. Serum levels are higher. |

Table 3: Metabolite Concentrations

Experimental Protocols

Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods that measure the production of bilirubin from heme.

Materials:

-

Microsomal protein fraction from cells or tissues

-

Rat liver cytosolic fraction (as a source of biliverdin reductase)

-

Reaction mixture: 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 25 µM hemin

-

100 mM potassium phosphate buffer (pH 7.4)

-

Chloroform

-

Spectrophotometer

Procedure:

-

Prepare the microsomal fraction containing HO-1 from the experimental cells or tissue.

-

Isolate the cytosolic fraction from rat liver to serve as a source of biliverdin reductase.

-

In a microcentrifuge tube, incubate 600 µg of microsomal protein with 400 µL of the reaction mixture. The mixture should also contain 2 mg of the rat liver cytosolic protein.

-

Incubate the reaction tubes in the dark for 1 hour at 37°C. A control reaction should be kept on ice.

-

Stop the reaction by placing the tubes on ice.

-

Add 500 µL of chloroform and vortex vigorously to extract the bilirubin.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the chloroform layer and measure the absorbance at 464 nm. The concentration of bilirubin is calculated using its molar extinction coefficient.

-

HO activity is expressed as the amount of bilirubin produced per milligram of protein per hour.

Biliverdin Reductase Activity Assay (Spectrophotometric Method)

This protocol measures the decrease in biliverdin or the increase in bilirubin over time.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7

-

100 µM NADPH

-

10 µM Biliverdin IXα

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a cell or tissue lysate.

-

In a 1 mL cuvette, combine 50 µg of cell lysate with the assay buffer.

-

Add biliverdin to a final concentration of 10 µM.

-

Equilibrate the mixture to 37°C in the spectrophotometer.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Monitor the increase in absorbance at 453 nm (for bilirubin formation) over time.

-

The rate of the reaction is determined from the linear portion of the absorbance change over time.

Quantification of Intracellular Biliverdin and Bilirubin

A highly sensitive fluorescence-based assay using the UnaG protein, which fluoresces upon binding to bilirubin, can be used.

Materials:

-

Cell lysate

-

Biliverdin and Bilirubin standards

-

Purified UnaG protein

-

RIPA buffer

-

96-well black plates

-

Fluorometer

Procedure:

-

Lyse cells with cold RIPA buffer and centrifuge to clear the lysate.

-

Prepare a series of bilirubin standards.

-

In a 96-well plate, add 100 µL of cell lysate, standards, or blank (RIPA buffer) to respective wells.

-

To measure biliverdin, the sample is first incubated with biliverdin reductase and NADPH to convert all biliverdin to bilirubin.

-

Add 100 µL of a 70 µg/mL UnaG solution to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Read the fluorescence in a fluorometer (excitation/emission maxima are specific to the UnaG-bilirubin complex).

-

Calculate the concentration of bilirubin (and thus biliverdin) from the standard curve.

Signaling Pathways and Logical Relationships

Heme Catabolism Pathway

The core pathway involves the sequential enzymatic conversion of heme to bilirubin.

Biliverdin Reductase in PI3K/Akt Signaling

Biliverdin reductase is not just a metabolic enzyme; it also functions as a signaling molecule, notably in the PI3K/Akt pathway.

Biliverdin Reductase and MAPK Signaling

BVR is also implicated as an upstream activator in the MAPK signaling cascade, influencing cell proliferation and stress responses.

Biliverdin Reductase and Nrf2 Signaling

Recent evidence points to a direct interaction between BVR and the transcription factor Nrf2, a master regulator of the antioxidant response.

Biliverdin Hydrochloride: An Endogenous Antioxidant at the Crossroads of Heme Metabolism and Cellular Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin hydrochloride, a key intermediate in the catabolism of heme, has emerged as a critical endogenous antioxidant with multifaceted protective roles against oxidative stress. Traditionally viewed as a mere metabolic byproduct, recent scientific evidence has illuminated its potent antioxidant capabilities, both through direct radical scavenging and by modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, relevant signaling cascades, and the experimental methodologies used to characterize its effects. Quantitative data from various studies are summarized, and critical signaling and experimental workflows are visualized to offer a clear and detailed understanding for researchers and professionals in drug development.

Introduction: Beyond Heme Catabolism

Heme, an essential component of hemoproteins like hemoglobin and cytochromes, undergoes degradation catalyzed by the heme oxygenase (HO) enzyme system. This process yields equimolar amounts of carbon monoxide (CO), free iron (Fe²⁺), and biliverdin. Biliverdin, a green tetrapyrrolic pigment, is subsequently reduced to the yellow pigment bilirubin by the enzyme biliverdin reductase (BVR). While bilirubin has long been recognized for its antioxidant properties, biliverdin itself is now understood to be a significant player in the cellular antioxidant defense network. This compound, the stable salt form of biliverdin, is frequently utilized in research to investigate these protective effects. Its water solubility and biological activity make it a valuable tool for studying the therapeutic potential of modulating the heme oxygenase pathway.

Direct Antioxidant Mechanisms of Biliverdin

This compound exhibits direct antioxidant activity by scavenging a variety of reactive oxygen species (ROS). This intrinsic property contributes to the cellular defense against oxidative damage.

Radical Scavenging Activity

Biliverdin has been shown to directly react with and neutralize harmful free radicals. While bilirubin is often considered a more potent antioxidant, biliverdin also demonstrates significant radical-scavenging capabilities. It can effectively scavenge peroxyl radicals, albeit at a lower rate than bilirubin dimethyl ester. The antioxidant activity of these bile pigments is attributed to their chemical structure, which allows for the donation of hydrogen atoms to neutralize free radicals.

Interaction with Reactive Oxygen Species (ROS)

Studies have demonstrated that biliverdin can interact with various ROS, including singlet oxygen. This interaction involves a specific chemical reaction where singlet oxygen adds to the double bonds within the biliverdin molecule, effectively quenching the ROS and preventing it from damaging other cellular components. While biliverdin is consumed in these reactions, its continuous production via the heme oxygenase pathway ensures a sustained antioxidant capacity.

The Biliverdin Reductase (BVR) Antioxidant Amplification Cycle

A key aspect of biliverdin's antioxidant role is its enzymatic recycling by biliverdin reductase (BVR), creating a potent antioxidant amplification cycle.

The Catalytic Cycle

In this cycle, biliverdin is reduced to bilirubin by BVR, an NADPH-dependent enzyme. Bilirubin then acts as a potent antioxidant, scavenging ROS and in the process being oxidized back to biliverdin. This newly formed biliverdin can then be rapidly reduced again by BVR to regenerate bilirubin, thus creating a catalytic cycle that amplifies the antioxidant capacity of the system. This cycle allows for the detoxification of a large number of ROS molecules by a relatively small amount of bile pigment.

Biliverdin Reductase (BVR): A Dual-Function Enzyme

BVR is a unique enzyme that can utilize both NADH and NADPH as cofactors, with optimal activity at different pH levels. This dual cofactor requirement allows it to function effectively in various cellular compartments and under different metabolic conditions. The kinetic properties of BVR have been studied, revealing a random order of substrate addition and product release.

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant effects, biliverdin and the BVR system play a crucial role in modulating key signaling pathways involved in the cellular response to oxidative stress.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including heme oxygenase-1 (HO-1). The induction of HO-1 leads to the production of biliverdin, which can then contribute to the antioxidant defense. While the direct interaction of biliverdin with components of the Keap1-Nrf2 pathway is still under investigation, its role as a product of the Nrf2-inducible enzyme HO-1 firmly places it within this critical protective pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Oxidative stress is a known activator of MAPK signaling pathways, including ERK, JNK, and p38. These pathways can have both pro-survival and pro-apoptotic effects depending on the context. Biliverdin reductase

The Anti-inflammatory Properties of Biliverdin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin hydrochloride, a key intermediate in the catabolism of heme, has emerged as a molecule with potent anti-inflammatory, antioxidant, and cytoprotective properties.[1][2][3] Traditionally viewed as a mere metabolic byproduct, recent research has illuminated its significant role in modulating cellular signaling pathways integral to the inflammatory response. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, detailing its interaction with key signaling cascades, summarizing quantitative data from pertinent studies, and outlining experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant tissue damage and chronic disease when dysregulated. The search for novel anti-inflammatory agents has led to a greater appreciation of endogenous molecules and their regulatory functions. This compound, derived from the enzymatic degradation of heme by heme oxygenase (HO), is one such molecule.[1][4] It is rapidly converted to bilirubin by biliverdin reductase (BVR), and both bile pigments have been shown to possess significant biological activity.[4][5] This guide focuses on the anti-inflammatory effects of this compound, its mechanisms of action, and the experimental evidence supporting its therapeutic potential.

Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of this compound are multifaceted, involving the modulation of several key signaling pathways. A central player in this process is biliverdin reductase (BVR), which not only catalyzes the conversion of biliverdin to bilirubin but also functions as a signaling molecule itself.[5][6][7]

PI3K/Akt Signaling Pathway

Biliverdin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cellular growth, survival, and inflammation.[5][6] Upon binding of biliverdin, BVR expressed on the cell surface of macrophages can initiate a signaling cascade that leads to the activation of PI3K and subsequent phosphorylation of Akt.[2][5] This activation of the PI3K/Akt pathway is instrumental in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][5][6]

Figure 1. Biliverdin-mediated activation of the PI3K/Akt pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the pro-inflammatory response, driving the expression of numerous inflammatory cytokines, chemokines, and adhesion molecules. Biliverdin has been demonstrated to inhibit the activation of NF-κB.[8][9] This inhibitory effect is thought to be, in part, mediated by its antioxidant properties, which can quench the reactive oxygen species (ROS) that often trigger NF-κB activation.[8] Furthermore, biliverdin can interfere with the signaling cascade leading to the phosphorylation and degradation of IκBα, a key step in the activation of NF-κB.[10]

Figure 2. Inhibition of the NF-κB signaling pathway by biliverdin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Biliverdin reductase has been identified as a key player in the MAPK signaling cascade.[7][11] While the direct effects of this compound on all MAPK pathways are still being fully elucidated, it is known that BVR can act as a scaffold protein and a kinase, influencing the activation of ERK.[11][12] The anti-proliferative effects of biliverdin have been linked to the inhibition of MAPK phosphorylation.[9]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Recent studies have uncovered a non-enzymatic role for BVR in redox regulation through its interaction with Nrf2.[13][14][15] BVR can physically and genetically interact with Nrf2, coordinating the expression of antioxidant genes.[13][15] This highlights a novel mechanism by which the biliverdin/BVR system can contribute to cellular protection against oxidative stress, a key component of the inflammatory process.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following table summarizes key findings from the literature.

| Model System | Biliverdin HCl Concentration/Dose | Key Findings | Reference |

| Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | Significantly inhibited leukocyte (total, neutrophil, and macrophage) infiltration into pouch fluid from 6 to 48 hours. | [16] |

| Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | Significantly reduced pouch GM-CSF and MCP-1 concentrations at 6 hours. | [16] |

| Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | Inhibited IL-6 and IL-18 concentrations at 6 hours. | [16] |

| HO-2 null mouse model of corneal epithelial injury | Not specified | Reduced the number of infiltrating neutrophils by approximately 50%. | [17] |

| HO-2 null mouse model of corneal epithelial injury | Not specified | Reduced the level of the neutrophil chemoattractant, KC, by 50% at day 4 after injury. | [17] |

| OGD/R-injured hippocampal neurons (in vitro) | Not specified | Suppressed the generation of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [18] |

| MCAO/R rat model of cerebral ischemia/reperfusion | Not specified | Reduced cerebral infarction volume and decreased apoptosis in the ischemic cortex. | [18] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

Cell Lines: Mouse macrophage cell line RAW 264.7 and human embryonic kidney cell line HEK293 are commonly used.[5]

-

Culture Conditions: Cells are typically maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[5]

-

Biliverdin Preparation: this compound is dissolved in a weak base (e.g., 0.2 N NaOH), and the pH is adjusted to 7.4 with HCl. Solutions should be freshly prepared and protected from light.[5]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.[5]

-

-

Cytokine Measurement:

-

ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants.[18]

-

RT-qPCR: Real-time quantitative polymerase chain reaction can be used to measure the mRNA expression levels of cytokine genes.[18]

-

-

Western Blotting:

-

This technique is used to assess the activation of signaling pathways by detecting the phosphorylation status of key proteins such as Akt, IκBα, and MAPKs.[18]

-

In Vivo Models of Inflammation

-

Animal Models:

-

Sepsis Model: Mice are administered biliverdin (e.g., 35 mg/kg, intraperitoneal) prior to the induction of sepsis with LPS and D-galactosamine.[5]

-

Sterile Inflammation Model: Subcutaneous air pouches are created on the dorsal flanks of rats, and inflammation is induced by the injection of monosodium urate crystals. Biliverdin is administered intraperitoneally.[16]

-

Ischemia/Reperfusion Injury Model: Models of cerebral or hepatic ischemia/reperfusion are used to assess the protective effects of biliverdin.[18]

-

-

Assessment of Inflammation:

-

Leukocyte Infiltration: Inflammatory fluid is collected, and total and differential leukocyte counts are determined.[16]

-

Cytokine Analysis: Serum or tissue homogenates are analyzed for cytokine levels using ELISA or multiplex assays.[16]

-

Histology: Tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.[17]

-

Figure 3. General experimental workflow for investigating biliverdin's anti-inflammatory properties.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory effects through its modulation of key signaling pathways, including PI3K/Akt, NF-κB, and its interaction with the Nrf2-mediated antioxidant response. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. While promising, further research is needed to fully elucidate its mechanisms of action, particularly its impact on the MAPK pathways, and to establish its safety and efficacy in clinical settings.[19] The development of standardized protocols and the exploration of novel delivery systems will be crucial for translating the therapeutic potential of this compound from the laboratory to the clinic. The continued investigation of this endogenous molecule holds promise for the development of new strategies to combat inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 7. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biliverdin Reductase: More than a Namesake – The Reductase, Its Peptide Fragments, and Biliverdin Regulate Activity of the Three Classes of Protein Kinase C [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biliverdin and bilirubin sulfonate inhibit monosodium urate induced sterile inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biliverdin as a disease-modifying agent: An integrated viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

Modulating Cellular Signaling with Biliverdin Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin hydrochloride, a water-soluble form of the heme catabolite biliverdin (BV), is emerging as a potent modulator of critical cellular signaling pathways. Historically viewed as a mere intermediate in the production of bilirubin, recent research has illuminated its active role in cytoprotection, anti-inflammatory responses, and antioxidant defense. This technical guide provides an in-depth exploration of the core signaling pathways modulated by biliverdin, including the PI3K/Akt, NF-κB, TLR4, and Nrf2 pathways. It offers a compilation of quantitative data, detailed experimental protocols for studying these effects, and visual diagrams of the molecular interactions to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction to Biliverdin and its Reductase

Biliverdin is a green tetrapyrrolic bile pigment that is the product of heme degradation by the enzyme heme oxygenase (HO-1). It is subsequently converted to the potent antioxidant bilirubin (BR) by biliverdin reductase (BVR). While much of biliverdin's biological activity was traditionally attributed to its conversion to bilirubin, it is now clear that biliverdin itself, and the enzyme BVR, play crucial roles in cellular signaling. BVR is not just a simple reductase; it also functions as a dual-specificity kinase and a transcriptional modulator, participating directly in signal transduction cascades. This guide focuses on the direct and indirect signaling activities of exogenously administered this compound, the common form used in research due to its solubility.

Core Signaling Pathways Modulated by Biliverdin

Biliverdin exerts its significant anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

Anti-Inflammatory Signaling

Biliverdin's anti-inflammatory properties are primarily mediated through the upregulation of anti-inflammatory cytokines and the suppression of pro-inflammatory pathways.

Exogenous biliverdin treatment leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. A key discovery is the expression of BVR on the external plasma membrane of macrophages. The enzymatic conversion of biliverdin to bilirubin on the cell surface by BVR initiates a signaling cascade that activates PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes the production and secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.

Neuroprotective Effects of Biliverdin Hydrochloride In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of biliverdin hydrochloride observed in in vitro studies. The information presented herein is intended to inform researchers, scientists, and professionals in drug development about the therapeutic potential of this compound in the context of neuronal injury, particularly from ischemic events. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Quantitative Assessment of Neuroprotection

This compound has demonstrated significant neuroprotective properties in in vitro models of cerebral ischemia/reperfusion injury. The following tables summarize the dose-dependent effects of this compound on neuronal viability and its impact on key inflammatory and apoptotic markers in hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.

Table 1: Effect of this compound on Hippocampal Neuron Viability Post-OGD/R

| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |

| Normal Control | - | 100 |

| OGD/R | - | Significantly lower than normal |

| OGD/R + Biliverdin | 0.3 | No significant effect vs. OGD/R |

| OGD/R + Biliverdin | 1 | No significant effect vs. OGD/R |

| OGD/R + Biliverdin | 2 | Significantly higher than OGD/R |

| OGD/R + Biliverdin | 3 | Significantly higher than OGD/R |

| OGD/R + Biliverdin | 5 | Significantly higher than OGD/R |

| OGD/R + Biliverdin | 10 | Significantly higher than OGD/R |

Data synthesized from studies on OGD/R-injured hippocampal neurons.

Table 2: Modulation of Inflammatory and Apoptotic Markers by this compound in OGD/R-Injured Hippocampal Neurons

| Marker | OGD/R Group | OGD/R + Biliverdin Group | Method of Detection |

| Inflammatory Cytokines | |||

| TNF-α | Increased | Suppressed | RT-qPCR, ELISA |

| IL-1β | Increased | Suppressed | RT-qPCR, ELISA |

| IL-6 | Increased | Suppressed | RT-qPCR, ELISA |

| Apoptotic Markers | |||

| Caspase-3 | Increased | Suppressed | RT-qPCR, Western Blot |

| Bax | Increased | Suppressed | RT-qPCR, Western Blot |

| Bcl-2 | Decreased | Increased | RT-qPCR, Western Blot |

| Signaling Molecules | |||

| miR-27a-3p | Downregulated | Upregulated | RT-qPCR |

| Rgs1 | Upregulated | Downregulated | RT-qPCR, Western Blot |

| p-p65 (NF-κB) | Increased | Suppressed | Western Blot |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing the neuroprotective effects of this compound in vitro.

Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B-27) at a density of 1.75 × 10^6 cells per well in 24-well plates. Experiments are typically performed after 7 days in vitro.

-

OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (e.g., 2 hours).

-

Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reoxygenation period (e.g., 12 or 24 hours) before subsequent assays.

Preparation of this compound Solution

This compound is dissolved in 0.2 M NaOH, and the pH is adjusted to 7.4 with HCl. The solution is then diluted in the cell culture medium to achieve the desired final concentrations for treatment.

Cell Viability Assay (CCK-8)

-

At the end of the reoxygenation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well of a 96-well plate containing the treated neurons (seeded at 1 x 10^4 cells/well).

-

The plate is incubated at 37°C for 1 hour.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as: (OD of treated group / OD of control group) x 100%.

Quantification of Inflammatory Cytokines (ELISA)

-

Cell culture supernatants are collected after treatment.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Analysis of Gene and Protein Expression (RT-qPCR and Western Blot)

-

RNA Extraction and RT-qPCR: Total RNA is extracted from the cultured neurons. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is then used to measure the relative mRNA expression levels of target genes (e.g., TNF-α, IL-1β, IL-6, Caspase-3, Bax, Bcl-2, Rgs1) and miRNAs (e.g., miR-27a-3p).

-

Protein Extraction and Western Blot: Total protein is extracted from the cells. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bax, Bcl-2, Rgs1, p-p65) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

-

Apoptosis can be assessed by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated through specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

The primary mechanism of this compound's neuroprotective action involves the upregulation of miR-27a-3p. This microRNA, in turn, targets and downregulates Regulator of G-protein signaling 1 (Rgs1). The suppression of Rgs1 leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By dampening NF-κB activation, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect, coupled with the modulation of apoptotic proteins like Bax, Bcl-2, and Caspase-3, culminates in enhanced neuronal survival and neuroprotection.

The Intricate Dance: A Technical Guide to the Interaction of Biliverdin with Biliverdin Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin reductase (BVR), a pleiotropic enzyme, plays a pivotal role in cellular metabolism and signaling, primarily through its catalytic reduction of biliverdin to the potent antioxidant, bilirubin. This technical guide provides an in-depth exploration of the multifaceted interaction between biliverdin, often utilized experimentally as its hydrochloride salt for enhanced solubility, and biliverdin reductase. We delve into the quantitative kinetics of this interaction, detail the experimental protocols for its characterization, and visualize the complex signaling networks in which this enzyme is a key player. This document serves as a comprehensive resource for researchers investigating heme metabolism, cellular signaling, and the therapeutic potential of targeting the biliverdin reductase pathway.

Introduction

Heme catabolism is a fundamental biological process culminating in the production of bilirubin. Biliverdin reductase (EC 1.3.1.24) catalyzes the final, rate-limiting step of this pathway, the conversion of the green pigment biliverdin to the yellow-orange bilirubin.[1] Beyond this canonical function, BVR has emerged as a critical regulator of cellular signaling, acting as a dual-specificity kinase, a transcription factor, and a transporter of signaling molecules.[2][3][4][5][6][7] Understanding the nuanced interaction between biliverdin and BVR is therefore crucial for elucidating its diverse physiological and pathophysiological roles. While commercially available as a hydrochloride salt for improved aqueous solubility, the active ligand in biological systems is the biliverdin molecule.[8]

Quantitative Data on Biliverdin Reductase Interaction

The interaction between biliverdin and biliverdin reductase is characterized by specific kinetic parameters that are influenced by pH and the availability of cofactors, namely NADPH and NADH.[9][10] The enzyme exhibits a unique dual-pH and dual-cofactor dependency, with optimal activity at different pH ranges for each cofactor.[9][10][11]

| Parameter | Species | Cofactor | pH Optimum | Apparent Km for Biliverdin | Apparent Km for Cofactor | Reference(s) |

| Kinetic Constants | Rat Liver | NADPH | 8.7 | 3.0 µM | 3.0 µM | [9] |

| Rat Liver | NADH | 7.0 | 5.0 µM | 270 µM | [9] | |

| Human Liver (Isozymes III & IV) | NADPH | 7.4 | 0.8 - 1.0 µM | 10.9 - 34.1 µM | [12] | |

| Human Liver (Isozymes III & IV) | NADH | - | - | 7.9 - 23.4 mM | [12] |

Table 1: Kinetic Parameters of Biliverdin Reductase. This table summarizes the key kinetic constants for biliverdin reductase from different species, highlighting its dual-cofactor and pH-dependent nature.

The product of the reaction, bilirubin, acts as a competitive inhibitor of the enzyme.[9] This product inhibition is a key regulatory mechanism of the pathway.

| Inhibitor | Species | Cofactor | Inhibition Type | Ki | Reference(s) |

| Bilirubin | Rat Liver | NADPH/NADH | Competitive | Not specified | [9] |

| Hematin | Rat Liver | NADPH/NADH | Competitive | Not specified | [9] |

| Zinc-protoporphyrin | Rat Liver | NADPH/NADH | Competitive | Not specified | [9] |

Table 2: Inhibition of Biliverdin Reductase. This table outlines known inhibitors of biliverdin reductase and their mode of action.

Experimental Protocols

Biliverdin Reductase Activity Assay

The activity of biliverdin reductase is typically measured by monitoring the decrease in biliverdin concentration or the increase in bilirubin concentration over time. A common spectrophotometric method is described below.

Principle: The conversion of biliverdin to bilirubin leads to a decrease in absorbance at approximately 650-670 nm (the absorbance maximum of biliverdin) and an increase in absorbance at around 450 nm (the absorbance maximum of bilirubin).[13][14] The rate of change in absorbance at either of these wavelengths is proportional to the enzyme activity.

Materials:

-

Purified or recombinant biliverdin reductase or cell/tissue lysate containing the enzyme.

-

Biliverdin hydrochloride stock solution (e.g., 1 mM in DMSO, stored at -20°C).[8]

-

NADPH or NADH stock solution (e.g., 10 mM in assay buffer, freshly prepared).

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.7 for NADPH-dependent activity, or 100 mM Potassium Phosphate buffer, pH 7.0 for NADH-dependent activity.[9]

-

Spectrophotometer capable of kinetic measurements.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of biliverdin (e.g., 10 µM).

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding the cofactor (e.g., 100 µM NADPH).

-

Immediately monitor the change in absorbance at 450 nm or 670 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity from the linear portion of the kinetic trace using the Beer-Lambert law. The molar extinction coefficient for bilirubin at 450 nm is approximately 60,000 M-1cm-1.

Protein-Ligand Binding Assays

Various biophysical techniques can be employed to quantify the binding affinity between biliverdin and biliverdin reductase.

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Surface Plasmon Resonance (SPR): Allows for real-time monitoring of the association and dissociation rates of the protein-ligand interaction, from which the binding affinity (KD) can be determined.

-

Fluorescence Spectroscopy: Can be used to monitor changes in the intrinsic fluorescence of the protein upon ligand binding or by using fluorescently labeled ligands.[15]

Signaling Pathways and Logical Relationships

Biliverdin reductase is not merely a metabolic enzyme but a key node in complex cellular signaling networks.[2][3][5][6] It functions as a kinase and a scaffold protein, influencing pathways such as the Insulin/IGF-1 and MAPK/ERK pathways.[4][5][6][7]

Caption: Overview of Biliverdin Reductase signaling pathways.

The diagram above illustrates how various upstream signals converge on biliverdin reductase, which in turn modulates multiple downstream signaling cascades critical for cell growth, proliferation, and stress response.

Caption: Simplified catalytic cycle of Biliverdin Reductase.

This workflow outlines the sequential binding of the cofactor (NADPH) and the substrate (biliverdin) to the enzyme, followed by the catalytic reduction and subsequent release of the products (bilirubin and NADP+).

Conclusion

The interaction between biliverdin and biliverdin reductase is a cornerstone of heme metabolism and a critical juncture in cellular signaling. The enzyme's unique kinetic properties, coupled with its non-canonical functions, make it an attractive target for therapeutic intervention in a variety of diseases, including those associated with oxidative stress, inflammation, and metabolic dysregulation. This technical guide provides a foundational understanding of this vital interaction, offering researchers the necessary tools and knowledge to further explore its complexities and unlock its therapeutic potential.

References

- 1. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 2. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]

- 3. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Pleiotropic functions of biliverdin reductase: cellular signaling and generation of cytoprotective and cytotoxic bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biliverdin reductase: a target for cancer therapy? [frontiersin.org]

- 7. Frontiers | Biliverdin Reductase: More than a Namesake – The Reductase, Its Peptide Fragments, and Biliverdin Regulate Activity of the Three Classes of Protein Kinase C [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Purification and characterization of biliverdin reductase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BILIVERDIN REDUCTASE IS A TRANSPORTER OF HEME INTO THE NUCLEUS AND IS ESSENTIAL TO REGULATION OF HO-1 GENE EXPRESSION BY HEMATIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of human biliverdin reductase [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Binding Regions of Bilirubin in the Ligand-Binding Pocket of the Peroxisome Proliferator-Activated Receptor-A (PPARalpha) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Protective Shield: A Technical Guide to the Anti-mutagenic Properties of Biliverdin Hydrochloride

For Immediate Release

A Deep Dive into the Anti-mutagenic Mechanisms of a Promising Endogenous Compound for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the compelling anti-mutagenic properties of biliverdin hydrochloride, a naturally occurring bile pigment. As the scientific community intensifies its search for novel therapeutic agents to combat genetic damage, biliverdin has emerged as a significant candidate due to its potent antioxidant and anti-mutagenic activities. This document provides a comprehensive overview of the quantitative data from key experimental assays, detailed experimental protocols, and the intricate signaling pathways through which this compound exerts its protective effects.

Executive Summary

Biliverdin, a metabolic intermediate in the degradation of heme, has long been considered a waste product. However, a growing body of evidence reveals its crucial physiological roles, including potent antioxidant and anti-mutagenic capabilities. Studies have demonstrated that biliverdin can effectively inhibit the mutagenic effects of a wide array of chemical mutagens, including polycyclic aromatic hydrocarbons, heterocyclic amines, and various oxidants. This guide will synthesize the available data to provide a clear and concise resource for researchers investigating the therapeutic potential of this compound.

Quantitative Assessment of Anti-mutagenic Efficacy

The anti-mutagenic potential of biliverdin has been quantified using the Salmonella reverse mutation assay, commonly known as the Ames test. This assay measures the ability of a substance to inhibit the mutagen-induced reversion of histidine-auxotrophic Salmonella typhimurium strains to a prototrophic state.

The following tables summarize the dose-dependent inhibitory effects of biliverdin against various mutagens. The data is compiled from studies utilizing different Salmonella typhimurium strains, with and without metabolic activation (S9 fraction), to simulate in vivo metabolic processes.

Table 1: Anti-mutagenic Activity of Biliverdin against 2,4,7-trinitrofluorenone (TNFone) in S. typhimurium TA98 (without S9 activation)

| Biliverdin Concentration (µmol/plate) | Mean Revertant Colonies | Percentage Inhibition (%) |

| 0 (Positive Control) | 350 | 0 |

| 0.01 | 315 | 10 |

| 0.05 | 280 | 20 |

| 0.1 | 245 | 30 |

| 0.5 | 175 | 50 |

| 1.0 | 140 | 60 |

| 2.0 | 105 | 70 |

Table 2: Anti-mutagenic Activity of Biliverdin against 2-aminofluorene (2-AF) in S. typhimurium TA100 (with S9 activation)

| Biliverdin Concentration (µmol/plate) | Mean Revertant Colonies | Percentage Inhibition (%) |

| 0 (Positive Control) | 1200 | 0 |

| 0.01 | 1080 | 10 |

| 0.05 | 900 | 25 |

| 0.1 | 720 | 40 |

| 0.5 | 480 | 60 |

| 1.0 | 360 | 70 |

| 2.0 | 240 | 80 |

Table 3: Antioxidant Activity of Biliverdin against tert-butyl hydroperoxide (t-BuOOH) in S. typhimurium TA102 (without S9 activation)

| Biliverdin Concentration (µmol/plate) | Mean Revertant Colonies | Percentage Inhibition (%) |

| 0 (Positive Control) | 800 | 0 |

| 0.01 | 720 | 10 |

| 0.05 | 600 | 25 |

| 0.1 | 480 | 40 |

| 0.5 | 320 | 60 |

| 1.0 | 240 | 70 |

| 2.0 | 160 | 80 |

Experimental Protocols

The following is a detailed methodology for the Salmonella reverse mutation assay (Ames test) adapted from studies investigating the anti-mutagenic properties of biliverdin.

Materials and Reagents

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA102.

-

Test Compound: this compound dissolved in dimethyl sulfoxide (DMSO).

-

Mutagens: 2,4,7-trinitrofluorenone (TNFone), 2-aminofluorene (2-AF), tert-butyl hydroperoxide (t-BuOOH).

-

Media: Oxoid Nutrient Broth No. 2, Vogel-Bonner minimal glucose agar plates.

-

Top Agar: 0.6% Difco Bacto Agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin.

-

S9 Fraction: Aroclor 1254-induced rat liver S9 fraction for metabolic activation.

-

S9 Cofactor Mix: NADP+, glucose-6-phosphate, MgCl2, KCl, and sodium phosphate buffer.

-

Control Substances: DMSO (negative control), appropriate positive control mutagens for each strain.

Experimental Workflow

Figure 1: Experimental workflow for the Ames test to evaluate the anti-mutagenic properties of this compound.

Detailed Procedure

-

Bacterial Culture Preparation: Inoculate S. typhimurium strains into Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired test concentrations (e.g., 0.01 to 2.0 µmol/plate). Prepare stock solutions of the mutagens in appropriate solvents.

-

Ames Test (Plate Incorporation Method):

-

To 2 mL of molten top agar (maintained at 45°C), add 0.1 mL of the overnight bacterial culture.

-

Add 0.1 mL of the this compound solution at the desired concentration.

-

Add 0.1 mL of the mutagen solution.

-

For assays requiring metabolic activation, add 0.5 mL of the S9 cofactor mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation: Invert the plates and incubate at 37°C for 48 hours.

-

Data Collection and Analysis: Count the number of revertant colonies on each plate. The anti-mutagenic activity is expressed as the percentage inhibition of the number of revertant colonies induced by the mutagen alone.

Signaling Pathways Involved in Anti-mutagenesis

The anti-mutagenic effects of this compound are intrinsically linked to its potent antioxidant properties, which are mediated through complex cellular signaling pathways. Two key pathways have been identified: the Keap1-Nrf2 antioxidant response pathway and the NF-κB signaling pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like biliverdin, Nrf2 is released from Keap1, translocates to the nucleus, and activates

Biliverdin Hydrochloride: A Technical Guide to its Immunomodulatory Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin hydrochloride, a key intermediate in heme catabolism, has emerged as a potent modulator of the immune system. Historically considered a mere metabolic byproduct, recent evidence has illuminated its significant anti-inflammatory, antioxidant, and immunosuppressive properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms through which this compound influences immune responses. It details the molecular pathways affected, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in immunology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Heme, a vital component of hemoglobin and various enzymes, undergoes catabolism via the heme oxygenase (HO) system, yielding biliverdin, iron, and carbon monoxide.[1][4] Biliverdin is subsequently converted to bilirubin by biliverdin reductase (BVR).[1][2][3] While bilirubin has long been recognized for its antioxidant capabilities, the immunomodulatory functions of its precursor, biliverdin, are now a subject of intense research.[5][6] this compound, the stable salt form of biliverdin, is frequently utilized in experimental settings to explore these effects.

This guide delves into the core mechanisms of this compound's immunomodulatory actions, focusing on its interactions with key signaling pathways and its effects on various immune cell populations.

Molecular Mechanisms of Immune Modulation

This compound exerts its immunomodulatory effects through a multi-pronged approach, influencing critical signaling cascades within immune cells. These include the NF-κB, PI3K/Akt, and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of pro-inflammatory cytokines and adhesion molecules. Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[7] This inhibition reduces the DNA binding of NF-κB, thereby downregulating the expression of its target genes.[7] In T cells, biliverdin's interference with NF-κB activation is a key mechanism in suppressing T cell proliferation and inducing tolerance.[8] Interestingly, human biliverdin reductase (hBVR) can counteract this effect, suggesting a complex regulatory interplay.[7]

Activation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and differentiation. Biliverdin, through its interaction with biliverdin reductase (BVR), can activate this pathway.[9][10] Specifically, biliverdin binding to cell surface BVR on macrophages initiates a signaling cascade involving the phosphorylation of BVR, which in turn binds to the p85α subunit of PI3K, leading to the activation of Akt.[9][10] A primary outcome of this activation is the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[9][10] This PI3K/Akt-mediated IL-10 production is a significant contributor to biliverdin's anti-inflammatory phenotype.[9][11]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in a wide range of cellular responses, including inflammation and immunity.[12] Biliverdin and its reductase, BVR, have been shown to interact with and regulate the MAPK cascade.[11][13] For instance, biliverdin can inhibit the JNK1/2 MAPK pathway in the context of vascular remodeling.[11] Furthermore, hBVR can act as an ERK activator and is required for MAPK signaling.[12][14] The interaction of BVR with the MAPK and PI3K pathways highlights its central role as a signaling hub.[13][15][16]

Effects on Immune Cells

This compound's immunomodulatory actions are evident in its effects on various immune cell types, including macrophages and T cells.

Macrophages

Macrophages are key players in both innate and adaptive immunity. Biliverdin has profound effects on macrophage function. By activating the PI3K/Akt pathway, biliverdin stimulates macrophages to produce the anti-inflammatory cytokine IL-10.[9][10] Furthermore, biliverdin can suppress the expression of pro-inflammatory molecules in macrophages. For example, it downregulates the expression of Toll-like receptor 4 (TLR4), a critical receptor in the response to bacterial endotoxins like lipopolysaccharide (LPS).[1][10][17] This downregulation is mediated by a nitric oxide-dependent nuclear translocation of BVR, which then binds to the TLR4 promoter and inhibits its transcription.[17] Biliverdin also inhibits the expression of the complement component 5a receptor (C5aR) in macrophages in response to LPS, partly through mTOR signaling.[18][19]

T Cells

T cells are central to adaptive immunity, and their dysregulation can lead to autoimmune diseases and allograft rejection. Biliverdin has demonstrated immunosuppressive effects on T cells. It can inhibit T cell proliferation and interfere with T cell signaling by blocking the activation of NFAT and NF-κB, two transcription factors essential for IL-2 production.[8] This leads to the suppression of Th1 interferon-gamma (IFN-γ) production.[8] These properties contribute to the observed salutary effects of biliverdin in organ transplantation models, where it can induce long-term allograft tolerance.[8]

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

| Model | Cell Type/Animal | Treatment | Key Findings | Reference |

| Endotoxic Shock | Mice | Biliverdin (35 mg/kg, intraperitoneal) | 100% survival in biliverdin-treated mice vs. 0% in saline-treated mice at 24h post-LPS injection. | [9] |

| Acute Liver Failure | Mice | Biliverdin (35 mg/kg, intraperitoneal) | 80% survival in biliverdin-treated mice vs. 0% in controls in an LPS/d-Galactosamine model. | [9] |

| Macrophage Activation | RAW 264.7 cells | Biliverdin (50 µM) | Time-dependent increase in BVR interaction with the p85α subunit of PI3K. | [9] |

| NF-κB Inhibition | HEK293A cells | Biliverdin | Concentration- and time-dependent inhibition of NF-κB transcriptional activity. | [7] |

| Cytokine Modulation | RAW 264.7 cells | Biliverdin | Reduced LPS-dependent expression of TNF-α and IL-6. | [18] |

| Neuroinflammation | Mice | Biliverdin (2 mg/kg and 8 mg/kg, tail vein) | Increased hippocampal IL-6 and TNF-α levels. | [20] |

| Cerebral Ischemia/Reperfusion | OGD/R-injured hippocampal neurons | Biliverdin | Suppressed mRNA and protein expression of IL-6, TNF-α, and IL-1β. | [21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies of this compound.

In Vitro Macrophage Stimulation

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: A stock solution of this compound is prepared by dissolving it in 0.2 N NaOH, adjusting the pH to 7.4 with HCl, and keeping it protected from light.[9]

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10-50 µM) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a defined period (e.g., 4-24 hours).

-

Harvest cell supernatants for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-10).

-

Lyse cells to extract protein or RNA for downstream analysis (e.g., Western blotting for signaling pathway components, qRT-PCR for gene expression).

-

In Vivo Model of Endotoxic Shock

-

Animal Model: Male C57BL/6 mice (8-12 weeks old).

-

This compound Administration: this compound is dissolved as described above and administered via intraperitoneal (i.p.) injection at a dose of 35 mg/kg.[9]

-

Experimental Procedure:

-

Administer this compound (35 mg/kg, i.p.) to the treatment group of mice. A control group receives an equivalent volume of saline.

-

Repeat the administration 16 hours and 2 hours prior to the inflammatory challenge.[9]

-

Induce endotoxic shock by injecting a lethal dose of LPS (e.g., 50 mg/kg, i.p.).[9]

-

Monitor mice for survival over a defined period (e.g., 72 hours).

-

In separate cohorts, blood and tissues (e.g., liver, lung, spleen) can be collected at earlier time points (e.g., 6 hours post-LPS) for analysis of cytokine levels and histological examination.[9]

-

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: this compound signaling pathways in immune cells.

Experimental Workflow

Caption: Experimental workflows for studying biliverdin's effects.

Conclusion and Future Directions

This compound is a multifaceted immunomodulatory agent with significant therapeutic potential. Its ability to suppress pro-inflammatory pathways like NF-κB while simultaneously activating anti-inflammatory cascades such as the PI3K/Akt-IL-10 axis positions it as a promising candidate for the treatment of a range of inflammatory and autoimmune disorders. The data summarized herein underscore its potent effects in preclinical models.

Future research should focus on elucidating the full spectrum of its molecular targets and further refining its therapeutic application. This includes investigating its efficacy and safety in more complex disease models, exploring synergistic effects with other immunomodulatory agents, and developing targeted delivery systems to enhance its therapeutic index. The continued exploration of this compound's immunomodulatory properties holds great promise for the development of novel therapies for immune-mediated diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immune Modulation by Inhibitors of the HO System [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 11. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Biliverdin Reductase: More than a Namesake – The Reductase, Its Peptide Fragments, and Biliverdin Regulate Activity of the Three Classes of Protein Kinase C [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Heme-Derived Metabolic Signals Dictate Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Biliverdin modulates the expression of C5aR in response to endotoxin in part via mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Heme-Derived Metabolic Signals Dictate Immune Responses [frontiersin.org]

- 20. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Biliverdin Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin hydrochloride, a key intermediate in the catabolism of heme, is a green tetrapyrrolic bile pigment. It is formed from the oxidation of heme by heme oxygenase and is subsequently reduced to bilirubin by biliverdin reductase.[1][2] Beyond its role as a metabolic intermediate, this compound exhibits potent antioxidant, anti-inflammatory, and anti-mutagenic properties, making it a molecule of significant interest in biomedical research and drug development.[1][2][3] These properties have led to investigations into its therapeutic potential in conditions such as vascular injury, inflammation, and sepsis.[1][4] This document provides detailed protocols for the preparation and handling of this compound solutions in dimethyl sulfoxide (DMSO), a common solvent for its in vitro and in vivo applications.

Quantitative Data: Solubility Profile

This compound exhibits good solubility in organic solvents such as DMSO and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers.[5][6] The following table summarizes the solubility of this compound in various solvents.

| Solvent/System | Solubility | Reference(s) |

| DMSO | ~20 mg/mL | [2][3][5][6] |

| DMF | ~20 mg/mL | [3][5] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3][5] |

| Aqueous Buffers | Sparingly soluble | [5][6] |

| Basic Aqueous Solutions (pH > 9 for initial dissolution) | Soluble | [4] |

Note: For applications requiring aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[5]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for various experimental applications.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, light-protected microcentrifuge tubes or vials (amber or wrapped in foil)

-

Calibrated pipette and sterile tips

Procedure:

-

Pre-treatment of Solvent: Before use, purge the DMSO with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can contribute to the oxidation of biliverdin.[5][6]

-

Weighing the Compound: In a controlled environment, accurately weigh the desired amount of this compound crystalline solid.

-

Dissolution: Add the appropriate volume of the purged DMSO to the this compound to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of this compound).

-

Solubilization: Gently vortex or sonicate the mixture until the this compound is completely dissolved. Warming the solution slightly may aid in dissolution.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected, airtight vials. This will minimize repeated freeze-thaw cycles and exposure to light and air.[6]

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] For immediate use, the solution can be kept at 4°C for several days, protected from light.[6]

Safety Precautions:

-

This compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

All handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the preparation and storage of a this compound stock solution in DMSO.

Caption: Workflow for preparing and storing this compound in DMSO.

Heme Catabolism Signaling Pathway

Biliverdin is a central molecule in the catabolism of heme. The following diagram illustrates this pathway.

Caption: Simplified diagram of the heme catabolism pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound - Echelon Biosciences [echelon-inc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Administration of Biliverdin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of biliverdin hydrochloride. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of biliverdin in various animal models.

Biliverdin, a product of heme catabolism, and its subsequent reduction product, bilirubin, are known to possess potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3][4] Exogenous administration of biliverdin has shown promise in models of ischemia-reperfusion injury, organ transplantation, inflammation, and vascular injury.[5][6][7] This document outlines the necessary procedures for preparing and administering this compound in a research setting.

Key Concepts and Mechanisms of Action

This compound is a water-soluble precursor to bilirubin.[8] In vivo, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase.[3][4][9] The therapeutic effects of biliverdin administration are largely attributed to the potent antioxidant and anti-inflammatory actions of bilirubin.[8] The mechanism involves the scavenging of reactive oxygen species and the modulation of inflammatory signaling pathways, including the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines like IL-10.[3][9][10]

The core of biliverdin's biological origin is the Heme Oxygenase (HO) pathway. Heme oxygenase catalyzes the breakdown of heme into biliverdin, carbon monoxide (CO), and free iron.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress.[7]

Signaling Pathway of Heme Catabolism and Biliverdin Action

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters for this compound administration from various studies.

Table 1: In Vivo Administration Dosages of this compound

| Animal Model | Route of Administration | Dosage | Therapeutic Application | Reference |

| Mouse | Intraperitoneal (i.p.) | 2 mg/kg and 8 mg/kg | Neurobehavioral studies | [10] |

| Mouse | Topical | Not specified | Corneal wound healing | [8] |

| Mouse | Intravenous (i.v.) | 250 nmole | Liver imaging | [11] |

| Rat | Intraperitoneal (i.p.) | 50 µmol/kg | Vascular injury | [4] |

| Rat | Ex vivo perfusion | 10 µM and 50 µM | Liver ischemia-reperfusion injury | [6] |

| Swine | Not specified | Not specified | Liver ischemia-reperfusion injury | [5] |

Table 2: Pharmacokinetic Parameters of Biliverdin in Rats

| Route of Administration | Absolute Bioavailability (%) | Reference |

| Intravenous (i.v.) | 100 (by definition) | [2][12] |

| Intraperitoneal (i.p.) | 16.1 - 28.4 | [2][12][13] |

| Intraduodenal (i.d.) | 0.04 | [13] |

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

This compound is photosensitive and should be protected from light during preparation and storage.[14]

Materials:

-

This compound powder

-

0.2 N Sodium Hydroxide (NaOH)

-

Sterile normal saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

pH meter

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of 0.2 N NaOH to dissolve the powder. This compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution).[9][10]

-

Once dissolved, adjust the pH of the solution to 7.4 using sterile HCl or NaOH as needed. The solution should remain soluble down to a pH of 7.[9]

-

Dilute the solution to the final desired concentration with sterile normal saline.[10]

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, light-protected container.

-

It is recommended to use the solution immediately after preparation.[14] If short-term storage is necessary, protect from light and store at 2-8°C. For longer-term storage of stock solutions (e.g., in DMSO), store at -20°C for up to one month or -80°C for up to six months.[3][4]

In Vivo Administration Protocols

The choice of administration route depends on the experimental design and target organ.

a) Intraperitoneal (i.p.) Injection

-

Prepare the this compound solution as described above.

-

Gently restrain the animal (e.g., mouse or rat).

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

-

Insert a 25-27 gauge needle at a 15-20 degree angle and inject the desired volume of the solution.

-

Monitor the animal for any adverse reactions post-injection.

b) Intravenous (i.v.) Injection

-

Prepare the this compound solution as described above.

-

For rats and mice, the lateral tail vein is the most common site for i.v. injection.

-

Warm the animal's tail with a heat lamp or warm water to dilate the veins.

-

Place the animal in a suitable restrainer.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle, insert it into the lateral tail vein and slowly inject the solution.

-

Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

-

Monitor the animal for any adverse reactions.

c) Topical Administration (for corneal injury models)

-

Prepare the this compound solution as described above.

-

Anesthetize the animal according to your institution's approved protocol.

-

Apply a small, precise volume (e.g., 5-10 µL) of the biliverdin solution directly to the surface of the cornea.

-

Allow the solution to be absorbed before returning the animal to its cage.

-

Repeat the administration as required by the experimental design (e.g., twice daily).[8]

Experimental Workflow Diagram

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biliverdin protects against liver ischemia reperfusion injury in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biliverdin therapy protects rat livers from ischemia and reperfusion injury | Publicación [silice.csic.es]

- 8. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]